N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide
Description
N-(2-{[3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide is a heterocyclic compound featuring a fused triazolo-pyridazine core. Key structural elements include:
- A triazolo[4,3-b]pyridazine scaffold, providing a rigid planar structure conducive to binding biological targets.
- A 2-chlorophenyl substituent at position 3, which may enhance lipophilicity and metabolic stability.
- An ethoxyethyl linker connecting the pyridazine ring to a phenylmethanesulfonamide group, contributing to solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S/c21-17-9-5-4-8-16(17)20-24-23-18-10-11-19(25-26(18)20)29-13-12-22-30(27,28)14-15-6-2-1-3-7-15/h1-11,22H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHRJRCSKJZFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazolo-pyridazine moiety and a methanesulfonamide group. Its molecular formula is with a molecular weight of approximately 402.9 g/mol. The structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of triazolo-pyridazine have been shown to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that certain triazolo derivatives could inhibit the growth of human cancer cell lines by targeting specific kinases involved in cell signaling pathways .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have shown varying degrees of activity against both bacterial and fungal strains. For example, a related compound was tested against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth . The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics.
The biological activity of this compound may involve the inhibition of specific enzymes or receptors. For instance, compounds with similar structures have been reported to interact with vascular endothelial growth factor receptors (VEGFR) and c-Met kinases, which are crucial in tumor angiogenesis and metastasis .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Antitumor Efficacy : A study involving a series of triazolo-pyridazine derivatives reported their efficacy against various cancer cell lines including breast and lung cancer cells. The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of triazole derivatives against clinical isolates of bacteria and fungi. The results showed that some derivatives had MIC values lower than those of conventional antibiotics like ciprofloxacin .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide , often referred to by its IUPAC name, is a complex organic molecule that has garnered attention in various scientific research applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Structure
The structure of this compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its pharmacokinetics.
Pharmacological Research
The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds. Here are some notable applications:
- Anticancer Activity : Research indicates that derivatives of triazolo-pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
- Antimicrobial Properties : The presence of the triazole ring is significant in medicinal chemistry for developing antimicrobial agents. Compounds with this structure have demonstrated activity against both bacterial and fungal strains.
Neuropharmacology
The compound's structure suggests potential activity in neuropharmacology:
- CNS Activity : Some studies suggest that triazole derivatives can interact with neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. The modification of the phenylmethanesulfonamide group may enhance these properties.
Material Science
Beyond biological applications, this compound could be utilized in material science:
- Polymer Chemistry : The sulfonamide group can act as a precursor for synthesizing polymers with specific properties, such as improved thermal stability and mechanical strength.
| Activity Type | Reference Compound | Observed Effect |
|---|---|---|
| Anticancer | Triazole Derivative | Induces apoptosis in cancer cells |
| Antimicrobial | Pyridazine Derivative | Inhibits growth of bacteria |
| CNS Activity | Related Compounds | Potential anxiolytic effects |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of triazolo-pyridazine derivatives. The results indicated that modifications similar to those found in N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo... led to significant cytotoxicity against breast cancer cell lines.
Case Study 2: Antimicrobial Testing
Research conducted by Antimicrobial Agents and Chemotherapy highlighted the effectiveness of sulfonamide derivatives against resistant bacterial strains. The study concluded that compounds with similar structures could be promising candidates for developing new antibiotics.
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH-) undergoes reactions typical of this functional class:
-
Hydrolysis : Acidic or basic conditions cleave the sulfonamide bond. For example, treatment with concentrated HCl at reflux yields sulfonic acid and the corresponding amine.
-
Alkylation : The nitrogen atom can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃, forming N-alkyl derivatives.
-
Coordination Chemistry : The sulfonamide acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes that enhance stability or modify biological activity.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Hydrolysis | HCl (6M), reflux, 12h | Sulfonic acid + Ethylamine derivative | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylsulfonamide |
Triazolopyridazine Core Reactivity
The triazolo[4,3-b]pyridazine ring participates in:
-
Electrophilic Substitution : Nitration or halogenation occurs at electron-rich positions. For example, nitration with HNO₃/H₂SO₄ introduces a nitro group at the 7-position of the pyridazine ring .
-
Nucleophilic Aromatic Substitution : The 6-position (activated by the triazole ring) reacts with nucleophiles like amines under mild conditions .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids modifies the triazolopyridazine scaffold (e.g., introducing aryl groups at the 3-position) .
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 7-Nitro-triazolopyridazine | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Aryl-substituted derivatives |
2-Chlorophenyl Substituent Reactivity
The 2-chlorophenyl group enables:
-
Nucleophilic Aromatic Substitution : Replacement of chlorine with nucleophiles (e.g., -OH, -NH₂) under catalytic conditions (CuI, 150°C) .
-
Cross-Coupling : Buchwald-Hartwig amination introduces amines at the chlorine site using Pd catalysts .
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Chlorine Replacement | CuI, KOH, DMSO, 150°C | 2-Hydroxyphenyl derivative | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NH₃ | 2-Aminophenyl derivative |
Ether Linkage Stability
The ethylene glycol ether (-O-CH₂-CH₂-N-) is susceptible to:
-
Acidic Cleavage : Prolonged exposure to HBr/AcOH cleaves the ether bond, yielding phenolic and alcohol fragments.
-
Oxidation : Strong oxidants like KMnO₄ convert the ether to a ketone or carboxylic acid under controlled conditions.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Cleavage | HBr (48%), AcOH, 80°C | Phenol + Ethanolamine derivative | |
| Oxidation | KMnO₄, H₂O, 70°C | Ketone intermediate |
Derivatization for Pharmacological Optimization
Modifications to enhance bioactivity include:
-
Sulfonamide Substitution : Introducing bulky groups (e.g., tert-butyl) at the sulfonamide nitrogen improves metabolic stability.
-
Triazole Ring Functionalization : Adding electron-withdrawing groups (e.g., -CF₃) to the triazole ring increases binding affinity to target enzymes .
Key Research Findings
-
Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are pivotal for diversifying the triazolopyridazine scaffold .
-
The sulfonamide group’s coordination with Zn²⁺ enhances inhibitory activity against metalloenzymes.
-
Stability under physiological pH (6–8) is maintained, but acidic/alkaline conditions degrade the compound via ether cleavage or sulfonamide hydrolysis.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for targeted therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Comparisons of Structural Analogues
Analysis of Structural Differences and Implications
Core Heterocycle Variations
- Triazolo-pyridazine (Target Compound) vs. However, imidazo-pyridine derivatives like Cpd S3 may exhibit improved blood-brain barrier penetration due to the dimethylmethanamine substituent .
Triazolo-pyridazine vs. Triazolo-pyrimidine (Flumetsulam):
Flumetsulam’s triazolo[1,5-a]pyrimidine core is structurally compact, favoring herbicidal activity via acetolactate synthase inhibition. In contrast, the pyridazine ring in the target compound could enable broader kinase interactions .
Substituent Effects
Chlorophenyl Groups:
The 2-chlorophenyl group in the target compound may improve metabolic stability compared to the 4-chlorophenyl in Cpd S3, as ortho-substituents often hinder cytochrome P450 oxidation .Sulfonamide Linkers:
The ethoxyethyl-pheny methanesulfonamide group in the target compound likely enhances aqueous solubility compared to the direct sulfonamide attachment in Flumetsulam .
Pharmacological and ADME Considerations
- Bioavailability:
The ethoxyethyl linker in the target compound may reduce first-pass metabolism compared to compounds with shorter linkers (e.g., Example 53’s chromene derivatives) . - Selectivity: The triazolo-pyridazine scaffold’s planar structure could confer selectivity for kinases over unrelated targets, unlike Flumetsulam’s herbicide-specific activity .
Q & A
Q. What are the recommended synthetic routes for N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized for yield?
Methodology :
- Core scaffold synthesis : Start with halogenated pyridazine intermediates (e.g., 6-chloro-triazolopyridazine derivatives) as precursors. details a reflux method (80°C, 4 h) using aromatic aldehydes and ethanol for recrystallization, yielding ~72% .
- Ether linkage formation : Use nucleophilic substitution to attach the ethoxyethyl chain. highlights the use of alkoxyvinyl sulfonamides under rhodium catalysis for similar ether bonds .
- Sulfonamide coupling : React the intermediate with phenylmethanesulfonamide in polar aprotic solvents (e.g., DMF) with DIPEA as a base, as described in for analogous triazolopyridazine sulfonamides .
- Optimization : Vary catalysts (e.g., Rh vs. Pd), solvents (ethanol vs. DMF), and reaction times. Monitor purity via HPLC and confirm structures with -NMR.
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodology :
- Structural elucidation : Combine -/-NMR to confirm the triazolopyridazine core, sulfonamide linkage, and ethoxyethyl chain. uses -NMR to resolve phenolic protons in analogous structures .
- Mass spectrometry : Employ high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion). lists compounds with similar masses (e.g., m/z 285.3 for CHNO) .
- Crystallography : For absolute configuration, grow single crystals via slow evaporation (e.g., ethanol/water) and perform X-ray diffraction. cites crystallographic data for related triazolopyridazines .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodology :
- Personal protective equipment (PPE) : Use flame-retardant lab coats, nitrile gloves, and chemical-resistant goggles. specifies full-body suits for handling sulfonamide derivatives .
- Ventilation : Work in fume hoods to avoid inhalation of fine powders. advises preventing spillage into drains due to potential aquatic toxicity .
- First aid : In case of exposure, rinse skin/eyes with water and seek medical attention. provides emergency protocols for structurally similar amines .
Advanced Research Questions
Q. How does the 2-chlorophenyl substitution on the triazolopyridazine core influence biological activity compared to other aryl groups (e.g., 4-methoxyphenyl)?
Methodology :
- Structure-activity relationship (SAR) : Compare inhibitory potency against targets like BRD4 () or c-Met () using analogues with varying substituents. For example, ranks triazolopyridazines with phenyl (GOLD score 82.8) vs. pyridinyl (86.07) groups in virtual docking .
- Synthetic diversification : Replace 2-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups via Suzuki coupling. describes modifying aryl groups using isocyanate or acyl chloride reagents .
- Assays : Test cytotoxicity (e.g., IC in cancer cell lines) and binding affinity (e.g., SPR for BRD4 bromodomains) to quantify substituent effects .
Q. What strategies can address solubility challenges in in vitro assays, given the compound’s hydrophobic triazolopyridazine and sulfonamide groups?
Methodology :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity. stocks compounds in DMSO at 100 mM .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide or ethoxyethyl chain. synthesizes water-soluble analogues via sulfonyl chloride intermediates .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability. discusses polymer-based carriers for hydrophobic dyes, applicable here .
Q. How can computational methods predict off-target interactions or polypharmacology for this compound?
Methodology :
- Molecular docking : Screen against databases like ChEMBL using AutoDock Vina. used GOLD scores (>82) to prioritize triazolopyridazine hits against fungal targets .
- Machine learning : Train models on kinase inhibition data (e.g., c-Met/Pim-1 in ) to predict additional targets .
- Pathway analysis : Use STRING or KEGG to map potential off-target pathways (e.g., MAPK/STAT3) based on structural similarity to known inhibitors .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy, considering its structural complexity?
Methodology :
- Rodent PK studies : Administer IV/PO doses (10–50 mg/kg) and measure plasma half-life, clearance, and volume of distribution. reports xenograft tumor growth inhibition for a related BET inhibitor (AZD5153) .
- Tissue distribution : Use radiolabeled -analogues and autoradiography to assess brain penetration or organ accumulation.
- Efficacy models : Test in subcutaneous xenografts (e.g., HCT116 colon cancer) with biomarkers like c-Myc downregulation () or apoptosis markers (TUNEL assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
